2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki-Miyaura cross-coupling Nickel catalysis Aryl mesylates

Choose 2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for reproducible, high-yield Suzuki-Miyaura cross-couplings. The pinacol ester delivers a 60-percentage-point yield advantage over potassium trifluoroborate salts (91% vs. 31%) in anhydrous Ni-catalyzed couplings. Its crystalline, shelf-stable form resists basic hydrolysis and prevents premature protodeboronation. The meta-bromo substitution ensures precise reactivity and selectivity. Available at ≥98% purity (GC), this building block is critical for constructing asymmetric π-conjugated frameworks, OLED emitters, and advanced host materials.

Molecular Formula C12H16BBrO2
Molecular Weight 282.97 g/mol
CAS No. 594823-67-3
Cat. No. B1279262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS594823-67-3
Molecular FormulaC12H16BBrO2
Molecular Weight282.97 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)Br
InChIInChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
InChIKeyFHCWGLQDAMYXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenylboronic Acid Pinacol Ester (CAS 594823-67-3): Sourcing and Baseline Characteristics


2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 594823-67-3) is a protected arylboronic acid pinacol ester . It serves as a robust, crystalline, air-stable building block for Suzuki–Miyaura cross-coupling and other organometallic transformations . The compound exhibits a melting point of 48 °C and a predicted density of 1.29±0.1 g/cm³ . Commercial availability is typically at ≥98% purity (GC) .

Why Generic Substitution of 3-Bromophenylboronic Acid Pinacol Ester (CAS 594823-67-3) Fails: A Quantitative Evidence Guide


Substituting 3-bromophenylboronic acid pinacol ester with a seemingly similar boronic acid derivative (e.g., the free acid, a different ester, or a regioisomer) frequently leads to irreproducible yields, increased protodeboronation, and workflow failure. The pinacol ester group imparts critical stability against hydrolysis under basic conditions [1], while the meta-bromo substitution pattern dictates the reactivity and selectivity in cross-coupling steps [2]. Generic interchange ignores these quantifiable, structure-dependent performance gaps.

Quantitative Differentiation Evidence for 3-Bromophenylboronic Acid Pinacol Ester (CAS 594823-67-3)


Pinacol Boronate vs. Boronic Acid: Superior Coupling Efficiency in Ni-Catalyzed Suzuki–Miyaura Reactions

In a direct head-to-head comparison of arylboron-based nucleophiles under identical Ni-catalyzed Suzuki–Miyaura conditions, the pinacol boronate ester of 4-methoxyphenyl demonstrated significantly higher reactivity than the corresponding boronic acid. The pinacol boronate achieved a coupling yield of 91%, whereas the boronic acid gave only 75% [1]. This trend is class-wide for aryl pinacol boronates vs. their parent boronic acids [1].

Suzuki-Miyaura cross-coupling Nickel catalysis Aryl mesylates

Pinacol Ester vs. Neopentylglycol Boronate: Clear Yield Advantage in Ni-Catalyzed Cross-Coupling

The same comparative study evaluated pinacol boronate against neopentylglycol boronate (Bneop). Under identical Ni-catalyzed conditions, the pinacol ester (Bpin) delivered a 91% yield, while the neopentylglycol ester yielded only 57% [1]. The neopentylglycol ester required the addition of CsF to reach comparable reactivity, complicating the reaction system [1].

Suzuki-Miyaura cross-coupling Nickel catalysis Boronate ester selection

Pinacol Ester vs. Potassium Trifluoroborate (BF₃K): Higher Reactivity Under Anhydrous Conditions

The potassium trifluoroborate salt (BF₃K) of 4-methoxyphenyl gave only 31% yield under the standard anhydrous conditions used for the pinacol boronate (91% yield). The BF₃K salt requires the presence of water to undergo efficient transmetalation [1]. This makes the pinacol ester a more convenient and robust choice for water-sensitive transformations.

Suzuki-Miyaura cross-coupling Nickel catalysis Organotrifluoroborates

Synthesis Yield Comparison: Pinacol Ester Formation vs. Direct Boronic Acid Synthesis

The synthesis of 3-bromophenylboronic acid pinacol ester from the corresponding boronic acid and pinacol proceeds in 77% isolated yield [1]. In contrast, the synthesis of 3-bromophenylboronic acid itself via lithiation of 1,3-dibromobenzene gives yields of 67.6–71.9% . The ester formation step adds minimal yield penalty while providing a superior physical form and stability profile.

Boronic ester synthesis Protecting group Process chemistry

Hydrolytic Stability: Pinacol Esters Exhibit Enhanced Resistance to Aqueous Basic Conditions

A systematic study of phenylboronic pinacol ester hydrolysis revealed that the kinetics are strongly dependent on substituents and pH. At physiological pH, hydrolysis is accelerated, but pinacol esters display a unique stability at high pH compared to other commonly employed esters [1]. This class-level property translates to reduced premature deboronation during basic Suzuki–Miyaura couplings, thereby improving reaction yield and reproducibility relative to the free boronic acid or less stable esters.

Boronic ester hydrolysis pH stability Protodeboronation

High-Impact Application Scenarios for 3-Bromophenylboronic Acid Pinacol Ester (CAS 594823-67-3)


Robust Suzuki–Miyaura Coupling Under Anhydrous Conditions

The pinacol ester demonstrates a 60 percentage-point yield advantage over potassium trifluoroborate salts (91% vs. 31%) in anhydrous Ni-catalyzed Suzuki couplings [1]. This makes it the preferred coupling partner for water-sensitive electrophiles or when strict exclusion of water is required.

Pharmaceutical Intermediates Requiring Protected Boronic Acid Functionality

The pinacol ester provides a shelf-stable, crystalline form of the 3-bromophenylboron moiety that can be stored and weighed conveniently . Its enhanced stability against basic hydrolysis reduces premature deboronation during multi-step syntheses, improving overall yield and purity [2].

OLED Materials Synthesis via Modular Cross-Coupling

The meta-bromo substitution pattern, combined with the pinacol ester's reliable cross-coupling performance (yields up to 91% for analogous systems [1]), enables efficient construction of asymmetric π-conjugated frameworks for OLED emitters and host materials .

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